P2X3 Antagonist Potency: Positioning the Phenethyl Oxalamide Against the Established N1-Benzyl Analog and Clinical Benchmarks
The target compound's human P2X3 antagonist activity was quantified using a calcium flux assay in C6BU-1 cells stably transfected with the human P2X3 receptor, yielding an IC50 of 999 nM [1]. In contrast, the structurally related N1-benzyl analog (CHEMBL ID distinct) exhibits an IC50 of 246 nM under identical assay conditions [2]. While the N2-phenethyl substitution results in a 4.1-fold reduction in absolute potency, the scaffold demonstrates measurable on-target engagement that falls within a distinguishable tier: clearly stronger than the benchmark tool antagonist PPADS (IC50 = 1.7 µM) [3], yet weaker than the clinical candidate camlipixant (BLU-5937, IC50 = 25 nM) [4]. This potency window defines the compound as a useful chemical probe for P2X3 receptor occupancy studies requiring sub-micromolar activity without the nanomolar potency that may hinder mechanistic deconvolution.
| Evidence Dimension | Human P2X3 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 999 nM |
| Comparator Or Baseline | N1-benzyl analog: IC50 = 246 nM; PPADS: IC50 = 1,700 nM; Camlipixant: IC50 = 25 nM |
| Quantified Difference | 4.1-fold less potent than N1-benzyl analog; 1.7-fold more potent than PPADS; 40-fold less potent than camlipixant |
| Conditions | Human P2X3 receptor expressed in rat C6BU-1 cells; calcium flux assay using Fluo-3/AM dye; data curated by BindingDB/ChEMBL |
Why This Matters
The compound fills a specific potency niche—sub-micromolar P2X3 antagonism with structural novelty—that is underrepresented in publicly available chemical probe libraries, enabling dose-response studies where high-potency clinical leads are unavailable or cost-prohibitive for academic screening.
- [1] BindingDB. BDBM50532061 (CHEMBL4459785). IC50 = 999 nM for human P2X3 receptor antagonist activity in rat C6BU-1 cells. View Source
- [2] BindingDB. BDBM183077. IC50 = 246 nM for human P2X3 antagonist activity (stably expressing C6BU-1 cell line; patent US9150546, I-121). View Source
- [3] BindingDB. PPADS (BDBM85043). EC50 = 1,700 nM for rat P2X3 receptor in Xenopus oocytes. View Source
- [4] Bellucci, S. et al. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulm. Pharmacol. Ther. 2019, 56, 104–110. View Source
